

Pyrrolidin-1-amine Hydrochloride: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrrolidin-1-amine hydrochloride*

Cat. No.: *B1274152*

[Get Quote](#)

This in-depth guide provides comprehensive safety data sheet (SDS) information for **Pyrrolidin-1-amine hydrochloride**, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, safety protocols, and the experimental methodologies used to determine chemical safety.

Chemical Identification and Properties

Pyrrolidin-1-amine hydrochloride, also known as N-Aminopyrrolidine hydrochloride, is a chemical compound used in various research and synthetic applications.[\[1\]](#)[\[2\]](#)

Identifier	Value
Chemical Name	Pyrrolidin-1-amine hydrochloride [1] [2]
Synonyms	1-Aminopyrrolidine hydrochloride, N-Aminopyrrolidine hydrochloride [1] [2]
CAS Number	63234-71-9 [3] [4]
Molecular Formula	C ₄ H ₁₁ ClN ₂ [3]
Molecular Weight	122.60 g/mol [1] [4]
Physical State	Solid [4]
Storage Temperature	2-8 °C [3]

Note: Some sources provide data for the free base, N-Aminopyrrolidine (CAS 16596-41-1), which is a colorless, clear liquid with an ammonia-like odor.[5][6]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation[4]
Eye Irritation	2	H319: Causes serious eye irritation[4]
Specific Target Organ Toxicity - Single Exposure	3	H335: May cause respiratory irritation[4]

Signal Word: Warning[4]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[4]

Toxicological Information

Quantitative toxicological data for **Pyrrolidin-1-amine hydrochloride** is not readily available in the provided search results. However, data for the related compound, Pyrrolidine hydrochloride (CAS 25150-61-2), indicates an LD50 of 241 mg/kg in mice when administered via the intraperitoneal route.[5] This suggests that pyrrolidine derivatives may possess significant toxicity.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

Exposure Route	First-Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [7]
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [7]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Handling, Storage, and Personal Protective Equipment

Safe Handling:

- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.
- Use only in a well-ventilated area.[\[7\]](#)
- Wear appropriate personal protective equipment.

Storage:

- Store in a cool, dry, and well-ventilated place.

- Keep the container tightly closed.[7]
- Recommended storage is at 2-8°C.[3]

Personal Protective Equipment (PPE):

Protection Type	Recommendation
Eye/Face Protection	Wear chemical safety goggles or a face shield. [8]
Skin Protection	Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8]
Respiratory Protection	Use a NIOSH-approved respirator or an effective engineering control such as a fume hood.[8]

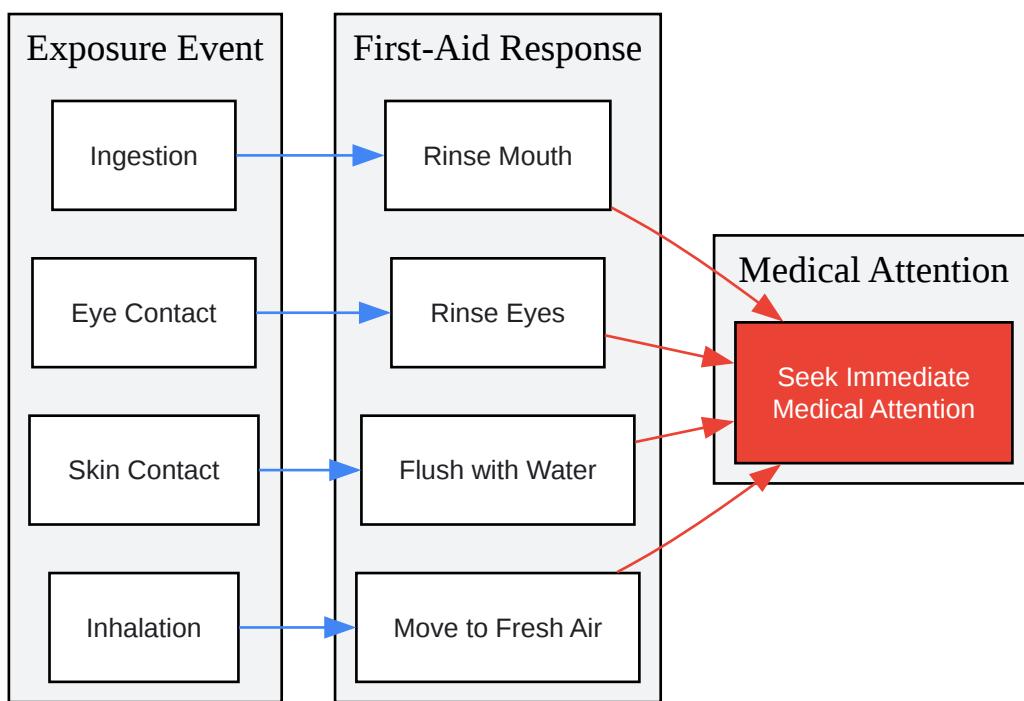
Experimental Protocols for Safety Assessment

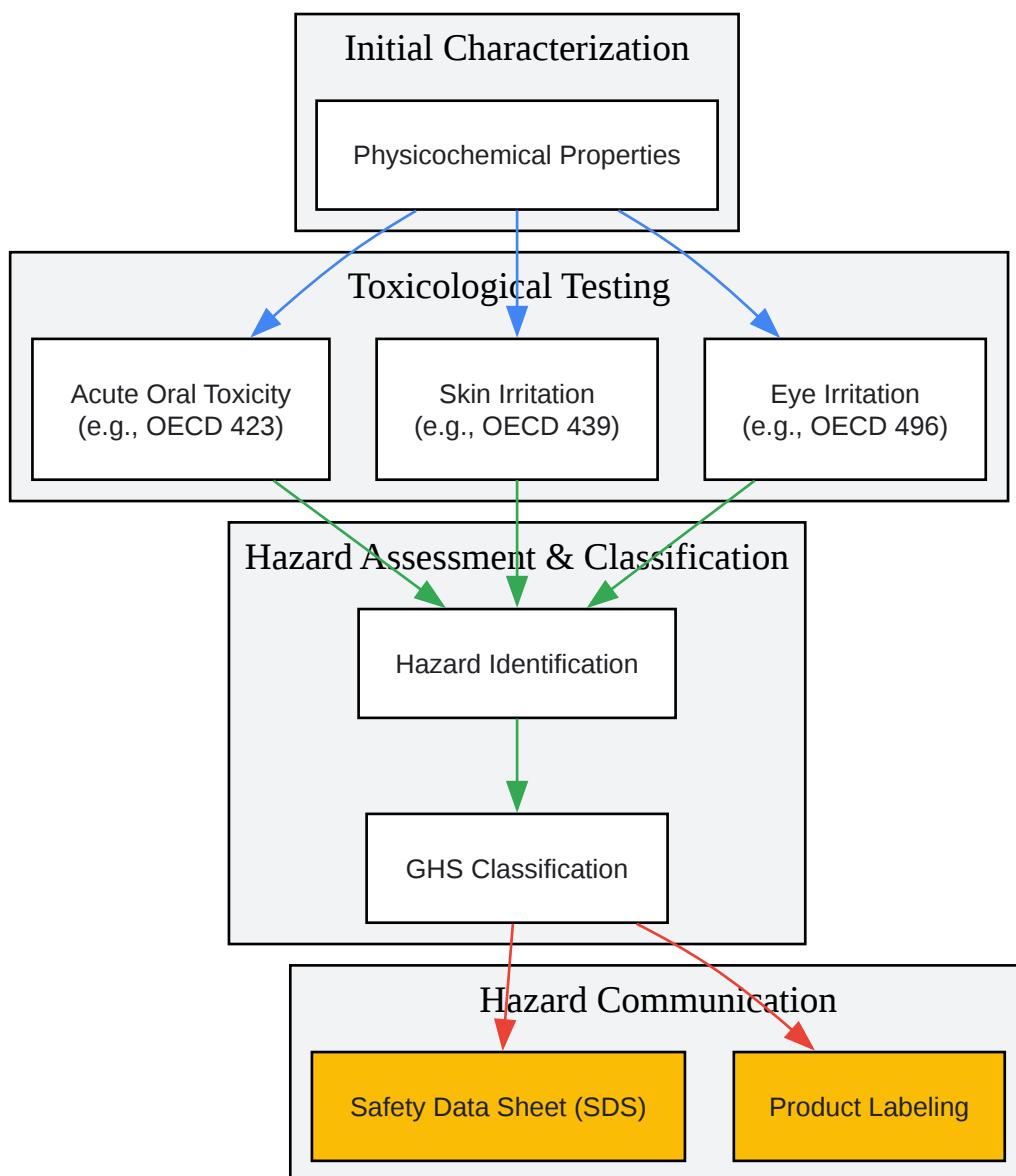
The safety data for chemical compounds like **Pyrrolidin-1-amine hydrochloride** is determined through standardized experimental protocols. Below are summaries of key methodologies.

Acute Oral Toxicity Testing (Based on OECD Guideline 423): The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance.

- Animal Selection: Healthy, young adult rodents from a single strain are used.
- Dosing: The substance is administered orally in a stepwise procedure using a small number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Endpoint: The outcome of each step determines the next step, with the goal of classifying the substance into a specific toxicity category based on the observed mortality.[3]

Skin Irritation Testing (Based on OECD Guideline 439): This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.


- **Test System:** A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.[9]
- **Application:** The test chemical is applied topically to the RhE tissue.[9]
- **Incubation:** The tissue is exposed to the chemical for a defined period (e.g., 42 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[7][10]
- **Viability Assessment:** Cell viability is determined using a cell viability assay, such as the MTT assay. A chemical is classified as an irritant if the tissue viability is below a certain threshold (e.g., $\leq 50\%$) compared to a negative control.[7][10]


Eye Irritation Testing (Based on OECD Guideline 496): The Ocular Irritation® assay is an in vitro method to predict the eye irritation potential of a chemical.

- **Principle:** The assay is based on the principle that irritating chemicals cause denaturation and disruption of corneal proteins.[11]
- **Method:** The test material is applied to a macromolecular reagent matrix that mimics the cornea. Changes in the turbidity of the reagent solution, which correlate with protein denaturation, are measured spectrophotometrically.[11][12]
- **Interpretation:** The measured change in optical density is used to calculate an "Irritation Draize Equivalent" (IDE) score, which predicts the in vivo eye irritation potential.[11]

Visualized Workflows

The following diagrams illustrate the logical flow of chemical safety assessment and response.

[Click to download full resolution via product page](#)**First-Aid Response Workflow**

[Click to download full resolution via product page](#)

Chemical Safety Assessment Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pyrrolidin-1-amine hydrochloride - CAS:63234-71-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 4. oecd.org [[oecd.org](https://www.oecd.org)]
- 5. Pyrrolidine,hydrochloride (1:1) | CAS#:25150-61-2 | Chemsoc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. episkin.com [episkin.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. sterlab-store.com [sterlab-store.com]
- 11. integracosmetics.com [integracosmetics.com]
- 12. x-cellr8.com [x-cellr8.com]
- To cite this document: BenchChem. [Pyrrolidin-1-amine Hydrochloride: A Technical Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274152#pyrrolidin-1-amine-hydrochloride-safety-data-sheet-sds-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com